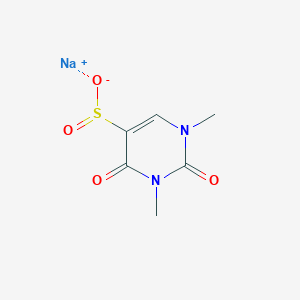![molecular formula C12H12F3IO B13239746 (2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13239746.png)
(2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is a chiral compound that features an oxolane ring substituted with an iodomethyl group and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol precursor.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via a halogenation reaction, where a methyl group is substituted with an iodine atom using reagents such as iodine and a suitable oxidizing agent.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a trifluoromethylphenyl boronic acid or halide and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the iodomethyl group is converted to a hydroxymethyl or formyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The trifluoromethylphenyl group can be reduced under specific conditions to yield a difluoromethylphenyl or monofluoromethylphenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in solvents such as acetic acid or water.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products
Substitution: Products include azidomethyl, thiocyanatomethyl, or methoxymethyl derivatives.
Oxidation: Products include hydroxymethyl or formyl derivatives.
Reduction: Products include difluoromethylphenyl or monofluoromethylphenyl derivatives.
Applications De Recherche Scientifique
(2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with improved pharmacokinetic and pharmacodynamic properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane: Similar structure with a bromomethyl group instead of an iodomethyl group.
(2R,4R)-2-(Chloromethyl)-4-[3-(trifluoromethyl)phenyl]oxolane: Similar structure with a chloromethyl group instead of an iodomethyl group.
(2R,4R)-2-(Fluoromethyl)-4-[3-(trifluoromethyl)phenyl]oxolane: Similar structure with a fluoromethyl group instead of an iodomethyl group.
Uniqueness
(2R,4R)-2-(Iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H12F3IO |
|---|---|
Poids moléculaire |
356.12 g/mol |
Nom IUPAC |
(2R,4R)-2-(iodomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane |
InChI |
InChI=1S/C12H12F3IO/c13-12(14,15)10-3-1-2-8(4-10)9-5-11(6-16)17-7-9/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |
Clé InChI |
TVTHHOWCTJWYGT-GXSJLCMTSA-N |
SMILES isomérique |
C1[C@@H](CO[C@H]1CI)C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
C1C(COC1CI)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


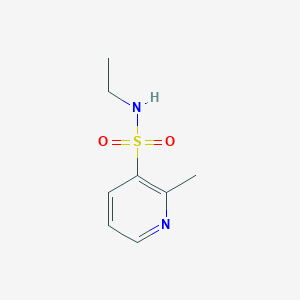
![[1-(Oxan-4-yl)ethyl]hydrazine](/img/structure/B13239667.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13239682.png)
![2-[(3-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13239686.png)
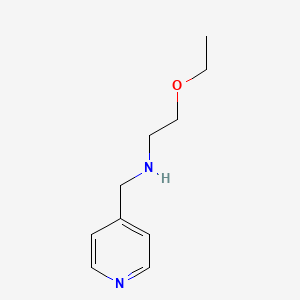
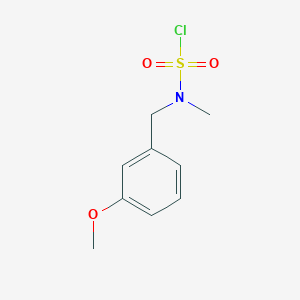
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13239708.png)

![5-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-one](/img/structure/B13239717.png)
![N-ethyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B13239720.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13239722.png)
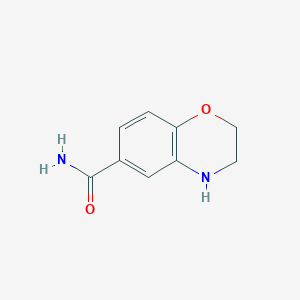
![5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B13239733.png)
